Daphnin Daphnin Daphnin is a beta-D-glucoside. It is functionally related to a 7,8-dihydroxycoumarin.
Daphnin is a natural product found in Daphne acutiloba, Stellera chamaejasme, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 486-55-5
VCID: VC21331297
InChI: InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1
SMILES: C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C15H16O9
Molecular Weight: 340.28 g/mol

Daphnin

CAS No.: 486-55-5

Cat. No.: VC21331297

Molecular Formula: C15H16O9

Molecular Weight: 340.28 g/mol

* For research use only. Not for human or veterinary use.

Daphnin - 486-55-5

CAS No. 486-55-5
Molecular Formula C15H16O9
Molecular Weight 340.28 g/mol
IUPAC Name 8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Standard InChI InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1
Standard InChI Key HOIXTKAYCMNVMY-PVOAASPHSA-N
Isomeric SMILES C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O

Chemical Structure and Properties

Daphnin is chemically defined as a β-D-glucoside of daphnetin (7,8-dihydroxycoumarin), with the systematic IUPAC name 8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one . The molecule consists of a coumarin core structure with a glucose moiety attached at the 7-position, while maintaining a hydroxyl group at position 8.

Chemical Identification Data

The chemical identification data for daphnin is summarized in Table 1, providing key information for analytical identification and characterization.

Table 1. Chemical Identification Data of Daphnin

ParameterValue
CAS Registry Number486-55-5
Molecular FormulaC₁₅H₁₆O₉
Molecular Weight340.28 g/mol
AppearanceWhite powder
SynonymsDaphnetin 7-glucoside, Daphnoside, 8-Hydroxycoumarin 7-glucoside
Standard InChI KeyHOIXTKAYCMNVMY-PVOAASPHSA-N
PubChem ID439499

Physical and Chemical Properties

Daphnin exhibits distinct physical and chemical properties that influence its behavior in biological systems and its potential for pharmaceutical applications . The compound can be characterized as follows:

Table 2. Physical and Chemical Properties of Daphnin

PropertyDescription
Physical StateCrystalline solid; forms monohydrate prisms from water
SolubilitySoluble in chloroform and methanol; insoluble in water; soluble in aqueous solutions of alkalies and alkali carbonates with yellow color
StabilityAnhydrous after drying at 80-90°C at 2 mm Hg
DecompositionDecomposes around 215-229°C (varying by source)
Optical Rotation[α]D²² -124° (15 mg in 4 ml MeOH); after 2 recrystallizations from water: [α]D²² -115° (absolute methanol)
ReactivityHydrolyzed by dilute acid yielding 7,8-dihydroxycoumarin and D-glucose; also split by emulsin

The compound's limited water solubility but enhanced solubility in organic solvents significantly impacts its bioavailability and pharmaceutical formulation strategies .

Natural Occurrence and Distribution

Botanical Sources

Daphnin occurs naturally in multiple plant species, predominantly within the Thymelaeaceae family. The primary plant sources of daphnin are summarized in Table 3.

Table 3. Natural Sources of Daphnin

Plant SpeciesPlant PartFamilyReferences
Daphne mezereum L.Fresh barkThymelaeaceae
Daphne spp.Bark and flowersThymelaeaceae
Daphne acutilobaVarious partsThymelaeaceae
Daphne odoraLeaves and branchesThymelaeaceae
Matricaria chamomillaVarious partsAsteraceae
Stellera chamaejasmeVarious partsThymelaeaceae

The Thymelaeaceae family, to which the genus Daphne belongs, is predominantly distributed in the Southern Hemisphere, with concentrations in Australia and tropical Africa, although Daphne species are more commonly found in Eurasia and North Africa .

Biosynthesis and Metabolism

In plants, daphnin biosynthesis follows specific pathways:

  • In Daphne odora, daphnin is formed from p-glucosyl oxycinnamic acid

  • Daphnetin (7,8-dihydroxycoumarin) undergoes enzymatic glycosylation to yield its 7-O-glucoside (daphnin)

  • The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase

  • The formed daphnin can be converted to 8-glucoside by the enzyme transglucosidase through hydrolysis and glycosidation, with the 8-glucoside being energetically more stable than the 7-glucoside daphnin

Extraction and Isolation Methods

Scientific literature describes various approaches for isolating daphnin from plant materials, primarily focusing on extraction of Daphne mezereum followed by affinity separation . The general extraction procedure involves:

  • Plant material preparation (typically bark or flowers)

  • Extraction using absolute ethanol, methanol, and chloroform mixtures at different concentrations

  • Separation procedures on silica gel columns

  • Elution using the same solvents as extraction

  • Fraction collection and identification through various analytical techniques including TLC

Modern analytical techniques including HPLC and spectroscopic methods are commonly employed for identification and quantification of daphnin in plant extracts .

Pharmacological Activities

While research specifically focusing on daphnin's pharmacological activities is limited, studies on its aglycone daphnetin have revealed numerous potential therapeutic applications. As the parent compound of daphnin, daphnetin's properties may provide insights into potential activities of daphnin itself.

Activities of Daphnetin (Daphnin's Aglycone)

Daphnetin has demonstrated multiple pharmacological effects according to scientific literature:

Table 4. Pharmacological Activities of Daphnetin

ActivityMechanismStudy ModelReferences
Anti-inflammatoryInhibition of NF-κB pathwayRat severe acute pancreatitis model
Suppression of MMP-3, MMP-9, MMP-13Rabbit osteoarthritis model
Inhibition of JNK, ERK, P38 pathwaysMouse acute liver failure model
Anti-cancerMultiple pathwaysVarious cancer cell lines
Anti-autoimmuneSuppression of T-cell proliferationMultiple sclerosis model
Repression of Th1 and Th17 cell responsesAutoimmune encephalomyelitis model
NeuroprotectiveSuppression of pro-inflammatory factorsNeuropathic pain rat model
HepatoprotectiveActivation of Nrf2 pathwayAPAP-induced acute liver failure

Daphnetin functions as a protein kinase inhibitor, which partially explains its diverse pharmacological activities. It specifically inhibits tyrosine-specific protein kinase EGFR (IC₅₀ = 7.67 μM) and serine/threonine kinases PKA (IC₅₀ = 9.33 μM) and PKC (IC₅₀ = 25.01 μM) .

Analytical Methods and Characterization

Spectroscopic Identification

Daphnin can be characterized and identified using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are particularly valuable for structural elucidation . Key spectroscopic data includes:

  • SMILES notation: C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O

  • Standard InChI: InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1

Chromatographic Analysis

Chromatographic techniques are commonly employed for the isolation and quantification of daphnin from plant extracts. These include:

  • Thin Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)

  • Medium Pressure Liquid Chromatography (MPLC)

For purification procedures, repeated column chromatographies using MPLC and HPLC systems have been successfully applied to isolate daphnin from plant materials .

Research Applications

Current Research Status

Research on daphnin itself is still relatively limited compared to other natural products. Most studies focus on:

  • Isolation and structural characterization from various plant sources

  • Analytical method development for identification and quantification

  • Investigation of its presence in traditional medicinal plants

The related compound daphnetin has received substantially more research attention, with multiple studies examining its potential therapeutic applications .

Future Research Directions

Several promising avenues exist for future research on daphnin:

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